molecular formula C16H20N2O2S2 B4486616 N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE

N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE

Cat. No.: B4486616
M. Wt: 336.5 g/mol
InChI Key: IMQQIKSFFAMFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine moiety attached to a phenyl ring, which is further connected to a thiophene-2-sulfonamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE typically involves the following steps:

    Formation of the Piperidine-Phenyl Intermediate: The initial step involves the reaction of piperidine with a suitable phenyl derivative, such as 4-bromobenzyl chloride, under basic conditions to form the piperidine-phenyl intermediate.

    Coupling with Thiophene-2-Sulfonamide: The piperidine-phenyl intermediate is then coupled with thiophene-2-sulfonamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE
  • N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE

Uniqueness

N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE is unique due to the presence of the piperidine moiety, which imparts distinct pharmacological properties compared to its analogs. The piperidine ring can enhance the compound’s binding affinity and specificity towards certain biological targets, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c19-22(20,16-5-4-12-21-16)17-13-14-6-8-15(9-7-14)18-10-2-1-3-11-18/h4-9,12,17H,1-3,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQQIKSFFAMFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE
Reactant of Route 4
N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE
Reactant of Route 5
N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.